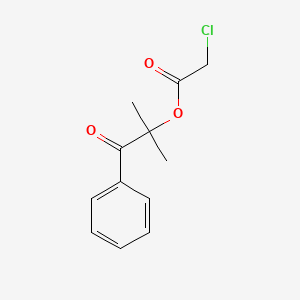
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is an organic compound with the molecular formula C12H13ClO3 It is a derivative of acetic acid and is characterized by the presence of a phenyl group, a methyl group, and a chloroacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate typically involves the esterification of 2-chloroacetic acid with (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
化学反应分析
Types of Reactions
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-chloroacetic acid and (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol.
Oxidation: Phenolic derivatives are the primary products.
科学研究应用
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate involves its interaction with biological molecules. The chloroacetate group can act as an alkylating agent, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
- (2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate
- (2-methyl-1-oxo-1-phenylpropan-2-yl) prop-2-enoate
- (2-methyl-1-oxo-1-phenylpropan-2-yl) acetate
Uniqueness
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMIJOLDWWKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
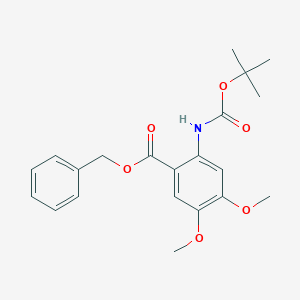



![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)
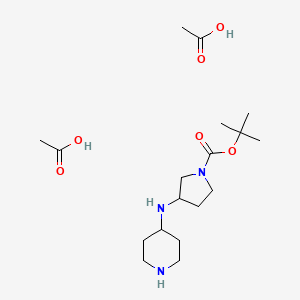
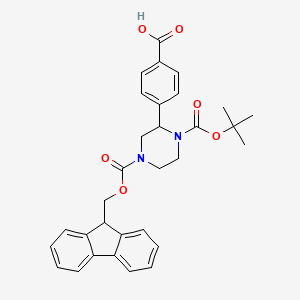
![Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3,6-Diazabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B6298659.png)
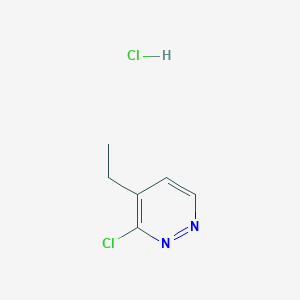



![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
